Picrolichenic acid
CAS No.: 466-34-2
Cat. No.: VC17163357
Molecular Formula: C25H30O7
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 466-34-2 |
---|---|
Molecular Formula | C25H30O7 |
Molecular Weight | 442.5 g/mol |
IUPAC Name | 6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylic acid |
Standard InChI | InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(26)13-20(31-3)25(15)22-17(11-9-7-5-2)21(23(28)29)18(27)14-19(22)32-24(25)30/h12-14,27H,4-11H2,1-3H3,(H,28,29) |
Standard InChI Key | LOGCRVAWKCZXQM-UHFFFAOYSA-N |
Canonical SMILES | CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O)OC |
Introduction
Chemical Identity and Structural Properties
Molecular Composition
Picrolichenic acid (CAS Registry Number: 466-34-2) is a spirocyclic compound with the molecular formula C₂₅H₃₀O₇ and a molecular weight of 442.50 g/mol . Its percent composition by element is 67.86% carbon, 6.83% hydrogen, and 25.31% oxygen . The compound’s IUPAC name, 6-hydroxy-2-methoxy-2,4-dioxo-4,6-dipentylspiro[benzofuran-3(2H),1'- cyclohexadiene]-5-carboxylic acid, reflects its intricate bicyclic architecture, which includes a benzofuran moiety fused to a cyclohexadiene ring system .
Table 1: Key Physicochemical Properties of Picrolichenic Acid
Property | Value |
---|---|
Molecular Formula | C₂₅H₃₀O₇ |
Molecular Weight | 442.50 g/mol |
Melting Point | Decomposes at 184–187°C |
UV Absorption Maxima (ε) | 245 nm (24,000), 270–277 nm (7,800) |
Solubility | Soluble in organic solvents (except benzene, light petroleum) |
The compound crystallizes as prisms from benzene or aqueous acetic acid and exhibits an intense bitter taste comparable to quinine . Its ultraviolet (UV) spectrum reveals maxima at 245 nm and 270–277 nm, characteristic of conjugated carbonyl systems .
Derivatives and Modifications
Two methylated derivatives of picrolichenic acid have been characterized:
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Methyl picrolichenate (C₂₆H₃₂O₇): Forms needles from methanol with a melting point of 102–103.5°C and solubility in cold 0.5 N NaOH .
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Methyl O-methylpicrolichenate (C₂₇H₃₄O₇): Crystallizes as needles from hexane (mp 80–82°C) and is insoluble in cold 0.1 N NaOH .
These derivatives highlight the compound’s chemical versatility and potential for structural optimization in pharmacological studies.
Natural Occurrence and Isolation
Biosynthetic Origin
Picrolichenic acid is a defining constituent of Pertusaria amara (Ach.) Nyl., a crustose lichen species belonging to the family Pertusariaceae . Lichens, symbiotic associations between fungi and photosynthetic partners, produce secondary metabolites like picrolichenic acid as defense mechanisms against microbial pathogens and herbivores .
Historical Isolation Methods
Initial isolation efforts date to 1832, when Alms extracted the compound using rudimentary solvent-based techniques . By 1902, Zopf confirmed the identity of picrolichenic acid and its earlier synonym, picrolichenin . Modern isolation protocols involve Soxhlet extraction with acetone or methanol, followed by chromatographic purification .
Microbial Strain | Inhibition Zone Diameter (mm) |
---|---|
Staphylococcus aureus | 14 ± 0.6 |
Listeria monocytogenes | 12.5 ± 0.5 |
Lactobacillus plantarum | 14 ± 0.3 |
Trichophyton interdigitale | 11.7 ± 3.2 |
Notably, the compound showed minimal activity against Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), likely due to the outer membrane’s barrier function .
Ecological and Evolutionary Implications
The localization of picrolichenic acid in thallus margins—a region of active growth—suggests its role in deterring microbial colonization on lichen surfaces . This spatial distribution aligns with the “truce boundary” hypothesis, where lichens deploy antimicrobial agents at interfaces competing with neighboring organisms .
Synthesis and Chemical Modification
Total Synthesis
The first laboratory synthesis of picrolichenic acid was achieved by Davidson and Scott in 1961 via a multi-step sequence involving:
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Spirocyclization of a benzofuran precursor.
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Diploicin-like intermediate formation.
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Oxidative functionalization to install methoxy and carboxylic acid groups .
While the original route provided subgram quantities, modern synthetic approaches remain underexplored, presenting opportunities for methodological innovation.
Applications and Future Directions
Industrial and Ecological Uses
Beyond medicine, picrolichenic acid could serve as a natural preservative in food packaging or agricultural coatings to inhibit bacterial biofilm formation. Additionally, monitoring its production in lichen populations may provide insights into environmental stress responses.
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